molecular formula C19H28N2O5 B11631161 Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Cat. No.: B11631161
M. Wt: 364.4 g/mol
InChI Key: XFHDBEBKWIZSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2,4-dimethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl ester group: This step involves esterification reactions, often using reagents like ethyl chloroformate or ethyl bromoacetate.

    Attachment of the 2,4-dimethoxyphenylamino group: This is typically done through nucleophilic substitution reactions, where the amino group is introduced using reagents like 2,4-dimethoxyaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: This compound shares the 2,4-dimethoxyphenyl group but lacks the piperidine ring and ethyl ester group.

    3,4-Dimethoxyphenethylamine: Similar to the above, it contains the 2,4-dimethoxyphenyl group but differs in the overall structure.

Uniqueness

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is unique due to its combination of a piperidine ring, ethyl ester group, and 2,4-dimethoxyphenylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H28N2O3C_{19}H_{28}N_{2}O_{3}, and it features a piperidine ring substituted with a 2,4-dimethoxyphenyl group. The structural characteristics contribute to its biological activity.

Property Value
Molecular FormulaC19H28N2O3C_{19}H_{28}N_{2}O_{3}
IUPAC NameThis compound
Molecular Weight328.44 g/mol
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves interaction with specific biological targets. It is believed to modulate receptor activity and influence various signaling pathways. The compound may act as an enzyme inhibitor or receptor antagonist, although specific targets have yet to be definitively identified.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, studies on structurally similar compounds have shown effectiveness against viruses such as HIV and HSV-1. The presence of the piperidine moiety is often linked to enhanced antiviral activity due to its ability to interact with viral proteins or host cell receptors .

Antibacterial and Antifungal Activity

This compound has been explored for its antibacterial and antifungal properties. Preliminary tests suggest moderate efficacy against certain bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, indicating potential for development as an antimicrobial agent .

Cytotoxicity

Assessment of cytotoxic effects is crucial for evaluating the safety profile of new compounds. This compound has been subjected to cytotoxicity assays in various cell lines. Results indicate that while some derivatives exhibit low cytotoxicity, further optimization may be necessary to enhance selectivity towards target cells while minimizing off-target effects .

Case Studies

  • Antiviral Screening : A study evaluated a series of piperidine derivatives for their antiviral activity against HIV-1 and other viruses. Compounds with similar structural features demonstrated significant inhibition, suggesting that this compound could possess similar properties .
  • Antibacterial Evaluation : In a comparative study of piperidinothiosemicarbazones, several derivatives were tested against various bacterial strains. The findings highlighted that modifications in the piperidine structure could lead to enhanced antibacterial activity .

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-4-26-19(23)14-6-5-10-21(13-14)11-9-18(22)20-16-8-7-15(24-2)12-17(16)25-3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,22)

InChI Key

XFHDBEBKWIZSMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.